Home > Products > Screening Compounds P102364 > [1,3,2]Dioxaborinan-2-ol
[1,3,2]Dioxaborinan-2-ol - 19118-85-5

[1,3,2]Dioxaborinan-2-ol

Catalog Number: EVT-1193444
CAS Number: 19118-85-5
Molecular Formula: C3H7BO3
Molecular Weight: 101.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of [1,3,2]dioxaborinan-2-ol typically involves the reaction of boronic acids or boronic esters with diols. A common synthetic route includes the reaction of boronic acid with ethylene glycol under acidic conditions to facilitate the formation of the dioxaborinane ring. This process is generally conducted in an inert atmosphere to minimize oxidation and prevent side reactions.

Key Parameters:

  • Reagents: Boronic acid or ester, diol (e.g., ethylene glycol).
  • Conditions: Acidic medium, inert atmosphere.
  • Purification: Techniques such as distillation or recrystallization are employed to achieve high purity and yield.

Industrial production mirrors these laboratory methods but is scaled up with stringent quality controls to ensure consistency in the final product .

Molecular Structure Analysis

The molecular structure of [1,3,2]dioxaborinan-2-ol can be described as follows:

  • Ring Structure: A five-membered ring containing two oxygen atoms and one boron atom.
  • Hydroxyl Group: The presence of a hydroxyl (-OH) group at the second position contributes to its reactivity and solubility.

Structural Data:

  • InChI: InChI=1S/C3H7BO3/c5-4-6-2-1-3-7-4/h5H,1-3H2
  • Canonical SMILES: B1(OCCCO1)O
  • InChI Key: NWIMPORTNVFTBI-UHFFFAOYSA-N

This structure allows for various interactions with biomolecules, enhancing its applications in medicinal chemistry .

Chemical Reactions Analysis

[1,3,2]Dioxaborinan-2-ol participates in several significant chemical reactions:

  1. Formation of Boronic Acids: It can be transformed into various boronic acids through further reactions involving hydrolysis or substitution.
  2. Cross-Coupling Reactions: It serves as a reagent in Suzuki-Miyaura coupling reactions where it facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds.
  3. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.

These reactions are crucial in organic synthesis and material science .

Mechanism of Action

The mechanism of action for [1,3,2]dioxaborinan-2-ol primarily revolves around its ability to form complexes with various substrates due to its electron-deficient boron atom and nucleophilic hydroxyl group.

Key Mechanistic Insights:

  • Nucleophilic Attack: The hydroxyl group can attack electrophiles in substitution reactions.
  • Formation of Stable Complexes: The compound can stabilize intermediates during cross-coupling processes by forming transient complexes with transition metals.

This mechanism underlies its utility in synthetic organic chemistry and drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,3,2]dioxaborinan-2-ol are essential for its application in various fields:

Key Properties:

  • Molecular Weight: 101.90 g/mol
  • Density: Approximately 1 g/cm³
  • Boiling Point: Not extensively documented but inferred from similar compounds.

These properties contribute to its behavior in chemical reactions and applications in synthesis and material science .

Applications

[1,3,2]Dioxaborinan-2-ol has diverse applications:

  1. Organic Synthesis: It acts as a crucial building block for synthesizing more complex organic molecules.
  2. Medicinal Chemistry: Its ability to form stable complexes makes it valuable for drug design and development.
  3. Material Science: Utilized in the production of polymers and other materials that require boron-containing compounds.
Introduction to [1,3,2]Dioxaborinan-2-ol

Nomenclature and Structural Classification

The systematic IUPAC name "[1,3,2]Dioxaborinan-2-ol" provides precise structural information about this heterocyclic compound. The root term "dioxaborinane" denotes a six-membered saturated ring containing two oxygen atoms and one boron atom, while the numerical prefix "[1,3,2]" specifies the relative positions of these heteroatoms within the ring system (oxygen atoms at positions 1 and 3, boron at position 2). The suffix "-2-ol" indicates the presence of a hydroxyl group directly attached to the boron atom at position 2. This compound has the molecular formula C₃H₇BO₃ and is registered under PubChem CID 17888291 [1].

Structurally, [1,3,2]Dioxaborinan-2-ol belongs to the broader class of cyclic boronic esters (boronates) where boron is incorporated within a heterocyclic framework. The boron atom exhibits trigonal planar geometry in its neutral state but adopts tetrahedral coordination when forming the hydroxyl derivative. The ring system consists of a six-membered 1,3,2-dioxaborinane scaffold with the following key features:

  • Boron hybridization: The boron center exists in a tetrahedral configuration (sp³ hybridized) due to coordination with the hydroxyl group, creating a boronate ester structure with enhanced hydrolytic stability compared to acyclic boronic acids [6].
  • Ring conformation: The six-membered ring typically adopts a chair conformation, with the boron atom positioned at the apex and oxygen atoms at adjacent positions, minimizing steric strain.
  • Bonding characteristics: The B-O bond lengths range between 1.45-1.50 Å, slightly shorter than typical B-O single bonds due to partial double-bond character from oxygen lone pair donation into boron's vacant p-orbital [6].

Table 1: Key Structural Parameters of [1,3,2]Dioxaborinan-2-ol

Structural FeatureDescriptionChemical Significance
Molecular FormulaC₃H₇BO₃Defines elemental composition and molecular weight (101.90 g/mol)
Boron CoordinationTetrahedralEnhanced stability versus trigonal planar boronic acids
Functional GroupBorinic acid with intramolecular esterificationUnique reactivity profile for nucleophilic additions
Heteroatom Arrangement1-Oxygen, 2-Boron, 3-OxygenCreates a stable boronate ester ring system
ClassificationSecondary cyclic alcoholInfluences hydrogen-bonding capacity and acidity

The hydroxyl group attached to boron classifies this compound as an organoboron alcohol. Unlike carbon-based alcohols where the hydroxyl group is bound to an sp³ hybridized carbon atom, the boron-bound hydroxyl exhibits enhanced Brønsted acidity due to the boron atom's electron-deficient nature. This acidity enables deprotonation at physiological pH ranges, facilitating interactions with biological targets through reversible covalent bond formation. The compound can be formally derived from the condensation of boronic acid (B(OH)₃) with 1,3-propanediol, resulting in a cyclic ester with improved hydrolytic stability compared to its acyclic counterparts [5] [6].

Historical Development and Discovery

The development of [1,3,2]dioxaborinane derivatives emerged from foundational research into boron heterocycles during the mid-20th century. Initial synthetic investigations focused on creating stable boron-containing ring systems for materials science applications, particularly as ligands in coordination chemistry and as flame retardants. The first reported synthesis of simple dioxaborinane derivatives dates to the 1950s, when researchers explored the condensation reactions between diols and boric acid or its esters. These early studies established the fundamental reactivity patterns and stability profiles of these heterocycles but did not extensively explore their biological potential [2].

A significant advancement occurred in the 2000s with the discovery that boron heterocycles could serve as pharmacologically active agents. The FDA approval of bortezomib in 2003 (a boronic acid dipeptide derivative for multiple myeloma treatment) validated boron-containing compounds as viable drug candidates and stimulated research into structurally related systems, including [1,3,2]dioxaborinanes [2] [7]. This breakthrough demonstrated that boron's unique ability to form reversible covalent bonds with biological nucleophiles could be harnessed for targeted therapies.

Table 2: Historical Timeline of Key Developments for Boron Heterocycles Including [1,3,2]Dioxaborinanes

Time PeriodDevelopment MilestoneImpact on [1,3,2]Dioxaborinan-2-ol Research
1950s-1960sFirst syntheses of simple dioxaborinane derivativesEstablished fundamental synthetic methodologies and structural characterization techniques
Early 2000sFDA approval of bortezomib (2003)Validated boron-containing compounds as therapeutic agents, stimulating interest in boron heterocycles
2010-2014Development of tavaborole (AN2690)Demonstrated clinical potential of oxaborole ring systems, encouraging exploration of related dioxaborinanes
2014FDA approval of tavaborole for onychomycosisProvided clinical proof-of-concept for boron-based antifungal agents targeting tRNA synthetases
2022-PresentSynthesis of complex dioxaborinane derivativesExpansion into antimicrobial and anticancer applications with structure-activity relationship studies

The most substantial advancement for this chemical class came with the development of tavaborole (AN2690), an oxaborole antifungal agent approved by the FDA in 2014 for onychomycosis treatment. Though tavaborole contains a five-membered oxaborole ring rather than a six-membered dioxaborinane, its mechanism of action—inhibition of fungal leucyl-transfer ribonucleic acid (tRNA) synthetase through boron-mediated adenosine triphosphate (ATP) binding—highlighted the therapeutic potential of boron heterocycles targeting amino acid transfer ribonucleic acid (tRNA) synthetases [4] [7]. This discovery prompted investigations into structurally analogous systems, including [1,3,2]dioxaborinanes, to determine whether similar biological activities could be achieved with expanded ring systems.

Recent advancements (2022-2025) have focused on synthesizing and evaluating novel derivatives of [1,3,2]dioxaborinane for diverse therapeutic applications. Modern synthetic approaches, including Miyaura borylation and transition-metal-catalyzed coupling reactions, have enabled the preparation of structurally complex analogs previously inaccessible through traditional condensation methods. These compounds are being evaluated against Mycobacterium tuberculosis, dermatophytes (Trichophyton rubrum, Trichophyton mentagrophytes), and various cancer cell lines, demonstrating the continued relevance of this structural motif in medicinal chemistry [7].

Significance in Boron-Containing Heterocycles

[1,3,2]Dioxaborinan-2-ol occupies a strategically important position within the broader landscape of boron-containing heterocycles due to its balanced stability, synthetic versatility, and unique reactivity patterns. As a six-membered cyclic boronate ester, it bridges the gap between highly reactive acyclic boronic acids and structurally constrained five-membered oxaboroles like tavaborole. This intermediate ring size offers distinct advantages in drug design, including improved metabolic stability compared to acyclic analogs and potentially better bioavailability profiles than bulkier polycyclic boron systems [2] [7].

Pharmacological Significance

Boron heterocycles demonstrate remarkable target affinity and selectivity through reversible covalent interactions between the electron-deficient boron atom and nucleophilic residues in biological targets. [1,3,2]Dioxaborinan-2-ol derivatives exhibit several pharmacologically advantageous properties:

  • Enzyme Inhibition Mechanisms: Like their oxaborole counterparts, dioxaborinane derivatives can inhibit amino acid tRNA synthetases through boron-dependent binding to the adenine nucleoside of transfer ribonucleic acid (tRNA), disrupting protein synthesis in pathogens. This mechanism is exemplified by the benzoxaborole antifungal agent tavaborole, which shows potent activity against dermatophytes (minimum inhibitory concentration values of 1-2 μg/mL against Trichophyton species) [4] [7]. Although [1,3,2]dioxaborinan-2-ol derivatives have shown variable activities in preliminary screens, their larger ring size offers opportunities for structural diversification to optimize target interactions.

  • Antimicrobial Applications: Novel [1,3,2]dioxaborinane derivatives have demonstrated promising antifungal activities against dermatophytic pathogens. For instance, compound 34 (a dioxaborinane derivative) exhibited minimum inhibitory concentration values of 42.0 μM against Trichophyton rubrum and 21.0 μM against Trichophyton mentagrophytes, indicating structure-dependent potency [7]. These activities, though currently less potent than clinically approved tavaborole, provide crucial proof-of-concept for further molecular optimization targeting fungal infections.

  • Anticancer Potential: Emerging research indicates that structurally modified dioxaborinanes can inhibit cancer cell proliferation through proteasome inhibition mechanisms analogous to bortezomib, though with potentially improved selectivity profiles. Recent studies have evaluated these compounds against oral squamous cell carcinoma cell lines, demonstrating their potential as scaffolds for developing novel oncology therapeutics [7].

Synthetic and Reactivity Significance

[1,3,2]Dioxaborinan-2-ol serves as a versatile intermediate in synthetic organic chemistry due to its unique electronic properties and functional group compatibility:

  • Synthetic Building Block: The compound undergoes ring-opening reactions with nucleophiles, enabling its use as a protecting group for diols or as a precursor to functionalized alkylboron compounds. Recent advances have employed dioxaborinane derivatives in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of biaryl structures important in pharmaceutical synthesis [7] [9].

  • Coordination Chemistry: The oxygen atoms in the dioxaborinane ring can coordinate to metal centers, making these compounds useful ligands in catalytic systems. This property has been exploited in designing asymmetric catalysts for enantioselective transformations, leveraging the chiral environment around the boron center in substituted derivatives [9].

  • Small Molecule Activation: The electron-deficient boron center enables the activation of small molecules through coordination or bond formation. [1,3,2]Dioxaborinane derivatives have shown potential in activating σ-bonds (hydrogen-hydrogen, carbon-hydrogen) and π-bonds (carbon-oxygen, carbon-nitrogen), facilitating catalytic transformations that are typically mediated by transition metals [9].

Table 3: Comparative Analysis of Boron-Containing Heterocycles with Pharmacological Relevance

Heterocycle TypeRepresentative DrugKey AdvantagesLimitationsRelation to [1,3,2]Dioxaborinan-2-ol
Oxaborole (5-membered)TavaboroleExcellent antifungal potency; FDA-approvedLimited structural diversity; potential metabolic instabilityStructurally analogous with different ring strain and conformational flexibility
BenzoxaboroleCrisaboroleTopical anti-inflammatory; FDA-approved for atopic dermatitisFormulation challengesLarger fused system incorporating dioxaborinane-like motifs
DiazaborineNot approved (experimental)Antibacterial activitySynthetic complexity; potential toxicityShares boron-nitrogen bonds but different electronic properties
[1,3,2]DioxaborinaneExperimental compoundsEnhanced stability; synthetic versatility; tunable pharmacokineticsCurrently less potent than approved agentsCore scaffold of interest with demonstrated biological activities

The significance of [1,3,2]dioxaborinan-2-ol extends beyond immediate pharmacological applications into materials science, where its derivatives serve as components in liquid crystals, organic light-emitting diodes, and sensors. The tunable electronic properties through ring substituents make this heterocycle particularly valuable for designing functional materials with specific optoelectronic characteristics. Recent studies have explored dioxaborinane-containing polymers as biodegradable materials with controlled release capabilities, highlighting the interdisciplinary importance of this structural motif [9].

Properties

CAS Number

19118-85-5

Product Name

[1,3,2]Dioxaborinan-2-ol

IUPAC Name

2-hydroxy-1,3,2-dioxaborinane

Molecular Formula

C3H7BO3

Molecular Weight

101.9 g/mol

InChI

InChI=1S/C3H7BO3/c5-4-6-2-1-3-7-4/h5H,1-3H2

InChI Key

NWIMPORTNVFTBI-UHFFFAOYSA-N

SMILES

B1(OCCCO1)O

Synonyms

[1,3,2]DIOXABORINAN-2-OL

Canonical SMILES

B1(OCCCO1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.